molecular formula C10H8FNOS2 B2823061 (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone CAS No. 1267167-98-5

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone

Cat. No. B2823061
CAS RN: 1267167-98-5
M. Wt: 241.3
InChI Key: TTXDWIWBVFIDJB-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone” is a chemical compound . It is a part of a class of compounds that have been studied for their potential applications in various fields .

Scientific Research Applications

Synthesis and Structural Characterization

Studies in this area involve the synthesis of novel compounds and their characterization using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds using UV, IR, ^1H and ^13C NMR, and high-resolution mass spectrometry, supported by Density Functional Theory (DFT) calculations for structural optimization and interpretation of vibrational spectra (Shahana & Yardily, 2020). Such research lays the groundwork for understanding the properties of new chemical entities, including those with potential pharmaceutical applications.

Theoretical Studies

Theoretical calculations, such as those performed by DFT, help predict the stability, reactivity, and electronic properties of compounds. These studies often explore the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for assessing a molecule's chemical stability and reactivity. For example, Shahana and Yardily's work on theoretical vibrational spectra provides insights into the structural changes and stability of compounds due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).

properties

IUPAC Name

(3-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDWIWBVFIDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone

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